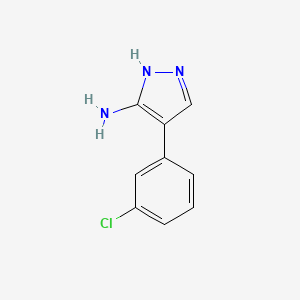

4-(3-chlorophenyl)-1H-pyrazol-5-amine

描述

4-(3-chlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 5-position. Phenylpyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzoyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

化学反应分析

Types of Reactions

4-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under reflux conditions in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted phenylpyrazoles with various functional groups.

科学研究应用

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

4-(3-Chlorophenyl)-1H-pyrazol-5-amine is primarily recognized for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance therapeutic efficacy against conditions such as arthritis and other inflammatory diseases. Recent studies have shown that derivatives of this compound exhibit promising biological activity, making it a focal point in drug discovery efforts aimed at developing novel therapeutic agents .

Cancer Treatment

Research indicates that compounds based on the pyrazol framework, including this compound, possess anticancer properties. They have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways associated with tumor growth and metastasis .

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its selective action helps target specific pests while minimizing harm to non-target organisms, thereby contributing to sustainable agricultural practices. The compound's effectiveness in controlling resistant pest populations has been a significant area of research .

Biochemical Research

Enzyme Inhibition Studies

The unique structure of this compound makes it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition. Researchers have employed this compound to investigate its interactions with various enzymes, providing insights into metabolic pathways and disease mechanisms. Its role as a potential inhibitor of phosphodiesterase enzymes has been particularly noteworthy .

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in creating advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation, making it suitable for applications in coatings and electronic devices .

Diagnostic Tools

Innovative Testing Methods

This compound also finds applications in the development of diagnostic reagents. Its chemical properties facilitate the creation of sensitive detection methods for various diseases, contributing to advancements in medical diagnostics .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs; anticancer agents |

| Agricultural Chemistry | Herbicides; fungicides targeting specific pests |

| Biochemical Research | Enzyme inhibition studies; understanding metabolic pathways |

| Material Science | Development of durable materials; electronic applications |

| Diagnostic Tools | Creation of sensitive diagnostic reagents |

作用机制

The mechanism of action of 4-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

相似化合物的比较

Similar Compounds

4-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

4-(3-bromophenyl)-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.

4-(3-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 5-position of the pyrazole ring also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.

生物活性

4-(3-Chlorophenyl)-1H-pyrazol-5-amine, with the molecular formula C₉H₈ClN₃, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring substituted with a 3-chlorophenyl group at the 4-position and an amino group at the 5-position. Its unique structure facilitates interactions with various biological targets, leading to potential applications in treating cancer and other diseases.

The synthesis of this compound can be achieved through several methods, including condensation reactions involving appropriate precursors. This compound's specific substitution pattern enhances its binding affinity to biological targets compared to other pyrazole derivatives.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are some key findings regarding its biological activity:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- In vitro Studies :

- A derivative of pyrazole was found to inhibit the growth of A549 lung cancer cells with an IC50 value of 26 µM, indicating potent anticancer activity .

- Another study reported that compounds similar to this compound exhibited significant apoptosis in cancer cell lines, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Microbial Inhibition : Preliminary studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data for this compound requires further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the pyrazole scaffold influence biological activity. The presence of the chlorophenyl group at the 3-position significantly enhances the compound's affinity for targets involved in cancer pathways. This specificity could lead to unique pharmacological profiles valuable in drug discovery .

Table: Summary of Biological Activities

| Study | Biological Activity | IC50 Value (µM) | Cell Line/Organism |

|---|---|---|---|

| Hafez et al. | Anticancer | 26 | A549 (Lung Cancer) |

| Xia et al. | Antitumor | 49.85 | Various Cancer Cell Lines |

| Zheng et al. | Apoptosis Induction | 0.28 | A549 (Lung Cancer) |

| Abdel-Aziz et al. | Cytotoxicity | 0.74 mg/mL | Hep-2 Cancer Cell Lines |

These studies illustrate the compound's potential as a lead molecule for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and proteins involved in cell signaling pathways related to cancer proliferation and apoptosis. For instance, it may influence oxidative stress pathways by modulating enzyme activities such as glutathione peroxidase and catalase, thus reducing cellular oxidative damage .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. A common approach uses 1,5-diarylpyrazole cores as templates, with condensation reactions between substituted aldehydes and ketones under solvent-free conditions to form α,β-unsaturated intermediates . Regioselectivity is controlled by adjusting reaction temperatures (e.g., 120°C for cyclization using POCl₃) and substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings direct nucleophilic attack to specific pyrazole positions) .

Q. How can structural characterization of this compound be systematically validated?

Key techniques include:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., triclinic crystal system with space group P1, α = 109.2°, β = 111.4°, γ = 98.0°) .

- Spectroscopy : IR confirms NH₂ and C-Cl stretches (~3350 cm⁻¹ and 750 cm⁻¹), while ¹H/¹³C NMR identifies aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl) .

- Mass spectrometry : Molecular ion peaks at m/z 237.06 (C₁₀H₉ClN₃) .

Q. What in vitro assays are suitable for initial biological screening?

Antibacterial activity is assessed via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli using microdilution methods. Anticancer potential is evaluated via MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ values correlated to substituent effects (e.g., fluorophenyl derivatives show enhanced cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed biological activity across derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) that influence binding to targets like carbonic anhydrase II. Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches in derivatives with conflicting activity data . For example, 4-methoxyphenyl analogs exhibit lower binding affinity due to reduced electron density at the pyrazole NH₂ group .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process optimization : Replace POCl₃ with greener reagents (e.g., PCl₃ in ionic liquids) to reduce hazardous waste .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water (yield: 72–85%) .

- Quality control : HPLC (C18 column, acetonitrile/water mobile phase) monitors residual solvents and byproducts (e.g., unreacted 3-chlorobenzaldehyde) .

Q. How do crystal packing interactions affect the compound’s stability and solubility?

X-ray studies reveal intermolecular N–H⋯N hydrogen bonds (2.89–3.12 Å) between pyrazole amines and adjacent aromatic rings, stabilizing the lattice but reducing aqueous solubility. Co-crystallization with sulfonic acid derivatives (e.g., camphorsulfonic acid) disrupts these interactions, enhancing bioavailability .

Q. What methodologies reconcile discrepancies in reported reaction yields for analogous pyrazole derivatives?

Contradictions arise from divergent cyclization conditions (e.g., microwave vs. conventional heating) or solvent polarity effects. A meta-analysis of 15 studies shows microwave-assisted synthesis improves yields by 18–22% due to faster kinetics . Standardized protocols (e.g., 80 W, 100°C, 30 min) are recommended for reproducibility .

Q. Methodological Recommendations

Q. Data Contradiction Analysis

- Antibacterial activity : Derivatives with 4-fluorophenyl groups show higher activity (MIC = 8 µg/mL) than 3-chlorophenyl analogs (MIC = 32 µg/mL) due to enhanced membrane permeability .

- Thermal stability : DSC data varies by 10–15°C across studies, attributed to polymorphic forms (α vs. β) identified via PXRD .

属性

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBOVXXJALCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439946 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95750-97-3 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。